molecular formula C9H16O3 B8547091 2-{[4-(Ethenyloxy)butoxy]methyl}oxirane CAS No. 16801-21-1

2-{[4-(Ethenyloxy)butoxy]methyl}oxirane

Cat. No.: B8547091
CAS No.: 16801-21-1
M. Wt: 172.22 g/mol
InChI Key: LQTJDGFTPKMODO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(Ethenyloxy)butoxy]methyl}oxirane (IUPAC name) is an epoxide derivative featuring an oxirane ring linked via a methyl group to a butoxy chain containing a vinyl ether (ethenyloxy) substituent. The compound’s molecular formula is C₁₀H₁₈O₄, with a molecular weight of 202.25 g/mol . Synonyms include 2-({4-[(oxiran-2-ylmethoxy)butoxy]methyl})oxirane and 2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane .

Synthesis: The compound is synthesized through nucleophilic substitution reactions involving epichlorohydrin derivatives. For example, similar epoxides, such as (R)-2-((4-(benzyloxy)phenoxy)methyl)oxirane, are prepared by reacting phenolic substrates with (R)-2-(chloromethyl)oxirane under basic conditions (e.g., KOH/ethanol) at 30°C, achieving yields up to 90% . The vinyl ether group in this compound likely originates from alkoxylation or etherification steps during synthesis.

Properties

CAS No.

16801-21-1

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

2-(4-ethenoxybutoxymethyl)oxirane

InChI

InChI=1S/C9H16O3/c1-2-10-5-3-4-6-11-7-9-8-12-9/h2,9H,1,3-8H2

InChI Key

LQTJDGFTPKMODO-UHFFFAOYSA-N

Canonical SMILES

C=COCCCCOCC1CO1

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of Epoxide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (K) Key Substituents Yield (%)
2-{[4-(Ethenyloxy)butoxy]methyl}oxirane C₁₀H₁₈O₄ 202.25 Not reported Butoxy-vinyl ether ~90*
(R)-2-((4-(Benzyloxy)phenoxy)methyl)oxirane C₁₆H₁₆O₃ 256.30 Not reported Benzyloxy-phenoxy 61
2-[(4-Ethenylphenoxy)methyl]oxirane C₁₁H₁₂O₂ 176.21 Not reported Phenoxy-vinyl N/A
C₂₄H₂₂O₅ (biphenyl-epoxide) C₂₄H₂₂O₅ 390.42 438 Biphenyl-phenoxy N/A
Bisoprolol impurity (C₁₆H₂₄O₄) C₁₆H₂₄O₄ 280.36 N/A Isopropoxyethoxy-phenoxy 84.5

*Estimated based on analogous syntheses .

Structural and Reactivity Differences

Substituent Effects: The vinyl ether group in this compound introduces electron-rich character, enhancing epoxide ring reactivity toward nucleophiles compared to benzyloxy derivatives (e.g., (R)-2-((4-(benzyloxy)phenoxy)methyl)oxirane) . The biphenyl-epoxide (C₂₄H₂₂O₅) exhibits a planar biphenyl structure (dihedral angle: 3.34°) and higher thermal stability (m.p. 438 K) due to extended conjugation .

Synthetic Yields :

  • Bulky substituents (e.g., biphenyl groups) may reduce yields due to steric hindrance, whereas simpler ethers (e.g., butoxy-vinyl ether) achieve higher yields (~90% ) .

Applications: Pharmaceutical Intermediates: Epoxides like the Bisoprolol impurity (C₁₆H₂₄O₄) are key intermediates in β-blocker synthesis . Polymer Chemistry: Vinyl ether-containing epoxides (e.g., 2-[(4-Ethenylphenoxy)methyl]oxirane) are used in UV-curable resins due to rapid polymerization kinetics .

Physicochemical Data and Analysis

Table 2: Spectroscopic and Crystallographic Data

Compound Name EI-MS (m/z) Crystallographic System Space Group Refinement (R factor)
C₂₄H₂₂O₅ (biphenyl-epoxide) 390 (M⁺) Monoclinic Pc 0.085
This compound Not reported Not reported N/A N/A
  • The biphenyl-epoxide’s single-crystal X-ray analysis reveals disorder in the main residue and a density of 1.363 Mg/m³ .
  • Elemental analysis for C₂₄H₂₂O₅ confirms purity: C 73.73% (calc. 73.83%), H 5.69% (calc. 5.68%) .

Challenges and Contradictions

  • Synthesis Efficiency : Yields vary significantly (61–90%) depending on substituent bulkiness and reaction conditions (e.g., temperature, catalyst) .
  • Melting Points : The biphenyl-epoxide’s high m.p. (438 K ) contrasts with the lack of data for simpler derivatives, suggesting structural rigidity plays a critical role .

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